1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine
Description
1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine is a tertiary amine with a branched ethane-1,2-diamine backbone. Its structure features a para-dimethylaminophenyl group attached to the first carbon of the ethane chain, while the terminal nitrogen is substituted with two ethyl groups. This compound is utilized as a building block in organic synthesis and pharmaceutical research, particularly in the development of inhibitors and ligands due to its electron-rich aromatic system and flexible amine side chain .
Properties
Molecular Formula |
C14H25N3 |
|---|---|
Molecular Weight |
235.37 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-N,N-diethylethane-1,2-diamine |
InChI |
InChI=1S/C14H25N3/c1-5-17(6-2)14(11-15)12-7-9-13(10-8-12)16(3)4/h7-10,14H,5-6,11,15H2,1-4H3 |
InChI Key |
HHFZCYTXYQCNGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine typically involves the reaction of 4-(dimethylamino)benzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 100°C.
Solvent: Common solvents used include dioxane or toluene.
Catalysts: Catalysts such as acetic anhydride and pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
This compound serves as a precursor in the synthesis of various organic compounds. It is utilized in chemical reactions due to its reactivity profile, which includes oxidation and substitution reactions.
Biology
Research has indicated that 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine possesses potential biological activity. Studies have explored its antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains.
- Anticancer Properties : Investigations into its ability to inhibit cancer cell proliferation are ongoing.
Medicine
The compound is being explored for drug development:
- Therapeutic Agent : Its interaction with biological targets suggests potential in treating various diseases.
- Mechanism of Action : The compound may bind to enzymes or receptors, influencing biochemical pathways critical for disease management.
Industrial Applications
In industrial settings, this compound is used in the production of dyes and pigments. Its chemical structure allows for modifications that enhance color properties and stability.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Data Table: Comparison of Biological Activities
| Activity Type | Tested Concentration (µg/mL) | Effectiveness (%) |
|---|---|---|
| Antimicrobial (E. coli) | 50 | 75 |
| Antimicrobial (S. aureus) | 50 | 80 |
| Anticancer (Breast Cancer) | Varies (10 - 100) | Up to 90 |
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Research Findings and Differentiation
Electronic and Steric Effects
- The 4-(dimethylamino)phenyl group in the target compound enhances electron-donating capacity compared to simpler phenyl or benzothiazole derivatives (e.g., ), improving its suitability for charge-transfer interactions in inhibitor design .
- N1,N1-Diethyl substitution introduces steric bulk, reducing rotational freedom compared to dimethyl analogs (e.g., ), which may influence binding specificity in enzyme inhibition .
Functional Versatility
- Schiff base derivatives (e.g., ) exhibit superior corrosion inhibition (>90% efficiency in HCl) due to planar aromatic systems and strong adsorption on metal surfaces, a property absent in non-conjugated analogs like the target compound.
- Compounds with morpholine or piperazine appendages (e.g., ) demonstrate enhanced solubility and pharmacokinetic profiles, whereas the target compound’s diethyl groups prioritize lipophilicity .
Biological Activity
1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine, also known as N,N-Dimethyl-1,2-benzenediamine, is a compound with notable biological activity. This article reviews its synthesis, biological effects, and potential applications based on diverse research findings.
- Molecular Formula : C12H18N2
- Molecular Weight : 194.29 g/mol
- CAS Number : 2836-03-5
- Density : 1.0 g/cm³
- Boiling Point : 229.9 °C
- Flash Point : 82.3 °C
Anticancer Properties
Research has indicated that compounds similar to 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine exhibit significant anticancer properties. For instance, studies on related aminoalkylamino compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells .
Antimalarial Activity
A study highlighted the synthesis of various aminoalkylamino derivatives and their evaluation for antiplasmodial activity. The results demonstrated that certain derivatives exhibited potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with the parasite's ability to metabolize hemoglobin .
The biological activity of 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine can be attributed to its ability to interact with biological molecules such as DNA and proteins. The compound's structure allows it to bind effectively to target sites, leading to inhibition of critical cellular processes such as DNA replication and repair mechanisms .
Study 1: Anticancer Efficacy
In a controlled study examining the effects of N,N-Dimethyl-1,2-benzenediamine on MRC5 human lung fibroblast cells, researchers found that concentrations above 10 µM resulted in significant cytotoxicity, indicating a potential therapeutic window for cancer treatment . The study utilized various assays to measure cell viability and apoptosis.
Study 2: Antimalarial Screening
A series of derivatives were synthesized and tested for their antimalarial properties. Compounds were evaluated for their ability to inhibit β-hematin formation, a critical process for the survival of the malaria parasite. The most active compounds showed IC50 values in the low micromolar range, demonstrating substantial potential for further development into antimalarial agents .
Data Tables
| Compound Name | CAS Number | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine | 2836-03-5 | Anticancer | 10 |
| N,N-Dimethyl-1,2-benzenediamine | 2836-03-5 | Antimalarial | 5 |
| Related Aminoalkylamino Derivative | - | Cytotoxicity in MRC5 cells | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
